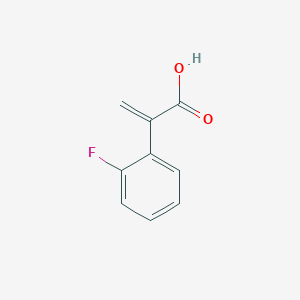

2-(2-Fluorophenyl)prop-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-5H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJKTIJKWVEFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Prominence of Fluorinated Organic Compounds in Chemical Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated organic compounds indispensable tools in various scientific fields. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high thermal and metabolic stability to fluorinated molecules. This stability is a highly desirable trait in the development of pharmaceuticals and agrochemicals, as it can lead to increased bioavailability and a longer half-life of the active compounds.

Furthermore, fluorine's high electronegativity can influence the acidity and basicity of neighboring functional groups, modify conformational preferences, and alter binding interactions with biological targets. It is estimated that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom, including several blockbuster drugs. In materials science, fluorinated polymers are prized for their chemical resistance and unique surface properties. Therefore, the presence of a fluorine atom on the phenyl ring of 2-(2-fluorophenyl)prop-2-enoic acid suggests that it could serve as a valuable building block for creating new, stable, and biologically active molecules.

The Versatility of Alpha,beta Unsaturated Carboxylic Acids in Synthetic Chemistry

Alpha,beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carboxylic acid functional group. This arrangement of functional groups makes them highly versatile intermediates in organic synthesis. The conjugated system renders them susceptible to a variety of chemical transformations.

They are known to undergo conjugate addition reactions, where nucleophiles add to the β-carbon, a reactivity pattern known as vinylogous reactivity. nih.gov This class of compounds can also participate in polymerization reactions to form polyacrylates, which have widespread industrial applications. nih.gov Common methods for synthesizing α,β-unsaturated carboxylic acids include the Wittig or Horner-Wadsworth-Emmons reactions, which involve the condensation of aldehydes or ketones with stabilized phosphorus ylides. More contemporary, atom-efficient methods, such as carbonylation reactions, are also being explored. nih.gov The presence of this reactive moiety in 2-(2-fluorophenyl)prop-2-enoic acid provides a handle for further chemical modification and polymerization.

Contextualizing 2 2 Fluorophenyl Prop 2 Enoic Acid

Strategies for Carbon-Carbon Bond Formation in the Synthesis of this compound

The construction of the carbon framework of this compound relies on robust carbon-carbon bond-forming reactions. Key strategies include condensation reactions, transition metal-catalyzed cross-coupling, and organometallic approaches.

Condensation Reactions and their Adaptations (e.g., Knoevenagel, Claisen-Schmidt)

Condensation reactions are a cornerstone in the synthesis of α,β-unsaturated carbonyl compounds. The Knoevenagel and Claisen-Schmidt condensations are particularly relevant for the synthesis of derivatives that can lead to this compound.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgyoutube.com For the synthesis of a precursor to this compound, 2-fluorobenzaldehyde (B47322) would be reacted with a suitable active methylene compound like malonic acid or its esters. wikipedia.org A subsequent decarboxylation step, often facilitated by the Doebner modification which uses pyridine (B92270) as a catalyst and solvent, would yield the desired acrylic acid derivative. wikipedia.orgorganic-chemistry.org The reaction mechanism typically involves the formation of an enolate, which then acts as a nucleophile attacking the carbonyl group of the aldehyde. youtube.commdpi.com

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgfiveable.me In this context, 2-fluorobenzaldehyde would react with an enolizable carbonyl compound. wikipedia.orgmagritek.com This reaction is typically carried out under basic conditions, for instance, using sodium hydroxide. wikipedia.orgnih.gov The resulting β-hydroxy carbonyl compound readily dehydrates to form the α,β-unsaturated product. magritek.com

Table 1: Comparison of Condensation Reactions

| Feature | Knoevenagel Condensation | Claisen-Schmidt Condensation |

|---|---|---|

| Reactants | Aldehyde/ketone and an active methylene compound (e.g., malonic acid) wikipedia.org | Aldehyde/ketone and an aromatic carbonyl compound without α-hydrogen wikipedia.org |

| Catalyst | Weakly basic amine (e.g., piperidine) wikipedia.org | Strong base (e.g., NaOH) wikipedia.org |

| Key Intermediate | Enolate of the active methylene compound mdpi.com | Enolate of the aliphatic aldehyde or ketone magritek.com |

| Product | α,β-unsaturated dicarboxylic acid or its derivative, often followed by decarboxylation wikipedia.org | α,β-unsaturated ketone or aldehyde wikipedia.org |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck reactions involving fluorophenyl precursors)

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon bonds. The Heck reaction , in particular, is a prominent method for the arylation of alkenes. organic-chemistry.orgresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base. organic-chemistry.org

For the synthesis of this compound, a suitable precursor such as 2-fluoro-iodobenzene or 2-fluoro-bromobenzene could be coupled with acrylic acid or its esters. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.orgrug.nl The catalytic cycle of the Heck reaction generally involves oxidative addition of the aryl halide to a Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

Table 2: Key Components in Heck Reactions for Aryl-Alkene Coupling

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Source of the aryl group | 2-fluoro-iodobenzene, 2-fluoro-bromobenzene |

| Alkene | Forms the backbone of the prop-2-enoic acid | Acrylic acid, methyl acrylate, ethyl acrylate |

| Catalyst | Facilitates the C-C bond formation | Pd(OAc)₂, Pd/C organic-chemistry.orgresearchgate.netrug.nl |

| Ligand | Modifies the catalyst's activity and stability | Phosphines (e.g., PPh₃), N-heterocyclic carbenes organic-chemistry.orglibretexts.org |

| Base | Neutralizes the hydrogen halide formed | Triethylamine, potassium carbonate organic-chemistry.org |

Organometallic Approaches in Constructing the Prop-2-enoic Acid Backbone

Organometallic reagents offer another avenue for the construction of the prop-2-enoic acid backbone. These approaches often involve the reaction of a nucleophilic organometallic species with an electrophilic carbonyl compound.

For instance, an organolithium or Grignard reagent derived from a 2-fluorophenyl halide could be reacted with a suitable three-carbon electrophile containing a carboxylic acid or a protected carboxylate group. The precise nature of the reactants and reaction conditions would be critical to control the regioselectivity and avoid unwanted side reactions. While direct searches for this specific transformation were not found, the general principles of organometallic chemistry suggest its feasibility.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure or enriched this compound requires stereoselective methods. This is particularly important for applications where a specific stereoisomer exhibits the desired biological activity or physical properties.

Chiral Auxiliaries and Catalysis in Enantioselective Routes

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. wikipedia.org In the context of synthesizing an enantiomerically enriched form of this compound, a chiral auxiliary could be attached to a propanoic acid derivative. Subsequent α-functionalization, such as an elimination reaction to form the double bond, could proceed with high diastereoselectivity due to the steric influence of the auxiliary. Evans oxazolidinones and Oppolzer's camphorsultam are examples of widely used chiral auxiliaries. wikipedia.orgresearchgate.net

Asymmetric catalysis utilizes a chiral catalyst to favor the formation of one enantiomer over the other. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. For the synthesis of a chiral precursor to this compound, an asymmetric hydrogenation of a suitable tetrasubstituted alkene could be a viable strategy.

Diastereoselective Synthesis Control

Diastereoselective synthesis aims to control the formation of diastereomers. In the synthesis of more complex molecules containing the this compound moiety, controlling the stereochemistry relative to existing stereocenters is crucial.

For example, in an aldol-type reaction leading to a precursor of the target molecule, the geometry of the enolate (E or Z) can influence the diastereoselectivity of the product. fiveable.me Chelation control, using metal ions to form a rigid cyclic transition state, can also be a powerful tool to direct the stereochemical outcome. fiveable.me Furthermore, substrate-controlled diastereoselection, where an existing chiral center in the molecule directs the approach of a reagent, is a common strategy in the synthesis of complex natural products and pharmaceuticals.

Control of Geometric Isomerism (E/Z configurations)

The geometric configuration of this compound is a critical aspect influencing its reactivity and biological activity. The E/Z notation is used to unambiguously describe the spatial arrangement of substituents around the carbon-carbon double bond. studymind.co.uk This system assigns priorities to the groups attached to each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules. docbrown.info The isomer with the higher priority groups on the same side of the double bond is designated as (Z) (from the German zusammen, meaning together), while the isomer with these groups on opposite sides is labeled (E) (from the German entgegen, meaning opposite). chemguide.co.ukpressbooks.pubmaricopa.edu

For this compound, the groups attached to one carbon of the alkene are the 2-fluorophenyl group and a hydrogen atom. On the other carbon, there is a carboxylic acid group and a methyl group. According to the CIP rules, the 2-fluorophenyl group has a higher priority than hydrogen, and the carboxylic acid group has a higher priority than the methyl group. Therefore, the (Z)-isomer will have the 2-fluorophenyl and carboxylic acid groups on the same side of the double bond, while the (E)-isomer will have them on opposite sides.

The ability to selectively synthesize either the (E) or (Z) isomer is crucial. The specific spatial arrangement can significantly impact the molecule's physical and chemical properties. docbrown.info For instance, the differing orientations of the functional groups in the E and Z isomers can lead to variations in reactivity and biological interactions. studymind.co.uk

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to design processes that are more environmentally benign.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has explored conducting reactions in solvent-free conditions or in aqueous media. cmu.edumdpi.com Solvent-free reactions, often carried out by heating the reactants in the solid state, can lead to higher efficiency and easier product purification. cmu.edu For example, solid-state Diels-Alder reactions have been shown to proceed at lower temperatures and with higher yields compared to their solution-phase counterparts. cmu.edu Similarly, performing reactions in water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. mdpi.com The development of water-soluble catalysts and reagents is an active area of research to facilitate such transformations. rsc.org

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. monash.edu Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The development of sustainable catalyst systems, such as those employing N-heterocyclic carbenes (NHCs) as ligands for palladium, is of significant interest. These catalysts can exhibit high activity and stability, allowing for lower catalyst loadings and the use of more environmentally friendly reaction conditions. mpg.de Research in this area focuses on creating robust and recyclable catalytic systems to minimize waste and cost. mdpi.commpg.de

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comprimescholars.comrsc.org A reaction with high atom economy minimizes the generation of byproducts, leading to a more sustainable process. monash.edunih.gov For instance, addition reactions, such as the Diels-Alder reaction, are considered highly atom-economical as all the atoms of the reactants are present in the product. nih.gov In contrast, substitution and elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts. rsc.org When designing a synthesis for this compound, choosing reaction pathways with high atom economy is a key consideration in green chemistry. monash.edu

The table below illustrates the concept of atom economy by comparing two synthetic routes to ibuprofen, highlighting the principles that can be applied to the synthesis of related molecules like this compound.

| Route | Number of Steps | Atom Economy | Waste Profile |

| Brown Route | 6 | ~40% | Substantial waste, including toxic inorganic salts. monash.edu |

| Green Route | 3 | ~77% | Minimized waste, with a useful byproduct (acetic acid). monash.edu |

Decarboxylative Fluorination Strategies for Related Systems

A powerful and emerging strategy for the introduction of fluorine atoms into organic molecules involves decarboxylative fluorination. nih.govnih.gov This method utilizes carboxylic acids, which are often readily available, as starting materials. nih.govnih.gov The reaction proceeds by replacing the carboxylic acid group with a fluorine atom, releasing carbon dioxide as a benign byproduct. nih.gov This approach offers several advantages, including potentially mild reaction conditions and simplified purification. nih.govnih.gov

Recent advancements have focused on the development of new fluorinating agents and catalytic systems to effect this transformation. researchgate.netbohrium.com These methods can provide access to a wide range of fluorinated compounds. researchgate.netchemrevlett.com While direct decarboxylative fluorination of this compound itself is not the primary focus, understanding these strategies for related aliphatic and aromatic carboxylic acids provides a valuable framework for potential future synthetic innovations. nih.govnih.govbohrium.com

Chemical Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, and in this compound, it undergoes a range of characteristic transformations. The presence of the electron-withdrawing 2-fluorophenyl group can influence the acidity and reactivity of the carboxyl function.

Esterification and Amidation Reactions

The conversion of carboxylic acids to esters and amides is fundamental in organic chemistry. This compound is readily esterified through processes like the Fischer-Speier esterification, which involves reacting the acid with an alcohol under acidic catalysis. chemguide.co.uk This reaction is reversible, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it forms.

Amidation typically proceeds via activation of the carboxylic acid, as direct reaction with an amine is often slow. youtube.com A common strategy involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine to form the corresponding amide. youtube.com This two-step process is generally efficient and allows for the synthesis of a wide variety of amides.

| Reaction | Reactants | Reagents/Conditions | Product |

| Esterification | This compound, Methanol (B129727) | H₂SO₄ (catalyst), Heat | Methyl 2-(2-fluorophenyl)prop-2-enoate |

| Amidation | 1. 2-(2-Fluorophenyl)prop-2-enoic acid2. Intermediate acid chloride, Ammonia | 1. Thionyl chloride (SOCl₂)2. NH₃ | 2-(2-Fluorophenyl)prop-2-enamide |

Decarboxylation Pathways

The removal of a carboxyl group as carbon dioxide, known as decarboxylation, can be a synthetically useful transformation. For α,β-unsaturated carboxylic acids like cinnamic acid and its derivatives, decarboxylation can lead to the formation of styrenes. jocpr.com Various methods have been developed for the decarboxylation of cinnamic acids, including metal-catalyzed processes and metal-free approaches using hypervalent iodine reagents. rsc.org These reactions often proceed through vinylic intermediates.

A plausible decarboxylation pathway for this compound could involve heating in the presence of a catalyst, such as copper, in a high-boiling solvent like quinoline. This would be expected to yield 1-fluoro-2-vinylbenzene. Another potential route is a radical decarboxylation, where the reaction is initiated to form a vinyl radical that is subsequently quenched. sioc-journal.cn

| Reaction | Reagents/Conditions | Plausible Product |

| Catalytic Decarboxylation | Copper catalyst, Quinoline, Heat | 1-Fluoro-2-vinylbenzene |

| Radical Decarboxylation | Radical initiator, Heat | 1-Fluoro-2-vinylbenzene |

Formation of Acid Halides and Anhydrides

Acid halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as valuable intermediates in synthesis. Acid chlorides are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uklibretexts.orgwikipedia.orglibretexts.org These reactions replace the hydroxyl group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon. For instance, reacting this compound with thionyl chloride would yield 2-(2-fluorophenyl)prop-2-enoyl chloride. chemicalbook.com

Acid anhydrides can be synthesized from the corresponding carboxylic acid, often via an acid chloride intermediate. libretexts.org The reaction of an acid chloride with a carboxylate salt is a common method for preparing mixed or symmetrical anhydrides. wikipedia.orglibretexts.org For example, reacting 2-(2-fluorophenyl)prop-2-enoyl chloride with sodium 2-(2-fluorophenyl)prop-2-enoate would produce the symmetrical anhydride. Alternatively, some anhydrides can be formed by dehydration of the carboxylic acid, although this is more common for forming cyclic anhydrides from dicarboxylic acids. libretexts.orggoogle.com

| Reaction | Reactant | Reagents/Conditions | Product |

| Acid Chloride Formation | This compound | Thionyl chloride (SOCl₂) | 2-(2-Fluorophenyl)prop-2-enoyl chloride |

| Acid Anhydride Formation | 2-(2-Fluorophenyl)prop-2-enoyl chloride and Sodium 2-(2-fluorophenyl)prop-2-enoate | - | 2-(2-Fluorophenyl)prop-2-enoic anhydride |

Reactions at the Alpha,Beta-Unsaturated Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is activated by the adjacent electron-withdrawing carboxylic acid group, making it susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Addition Reactions (e.g., Michael Additions)

The conjugated system in α,β-unsaturated carbonyl compounds makes them excellent Michael acceptors, readily undergoing conjugate addition with a variety of nucleophiles. masterorganicchemistry.com This reaction, known as the Michael addition, involves the attack of a nucleophile at the β-carbon of the unsaturated system. masterorganicchemistry.com For this compound or its esters, a wide range of nucleophiles, such as enolates, amines, and thiols, can add to the double bond. youtube.com

The reaction is typically carried out in the presence of a base, which generates the nucleophile. The product of a Michael addition to this compound would be a substituted propanoic acid derivative with a new bond formed at the 3-position. The electron-withdrawing nature of the 2-fluorophenyl group is expected to enhance the electrophilicity of the β-carbon, potentially facilitating these additions.

| Reaction Type | Michael Acceptor | Michael Donor (Nucleophile) | Base/Catalyst | Plausible Product |

| Michael Addition | Methyl 2-(2-fluorophenyl)prop-2-enoate | Diethyl malonate | Sodium ethoxide | Diethyl 2-(1-(2-fluorophenyl)-3-methoxy-3-oxopropyl)malonate |

Electrophilic Addition Reactions

While the double bond in this compound is electron-deficient due to conjugation with the carboxyl group, it can still undergo electrophilic addition reactions, particularly with strong electrophiles. libretexts.orgchemguide.co.uk The addition of hydrogen halides (HX) or halogens (X₂) across the double bond are classic examples of such reactions. libretexts.orglibretexts.org

The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate. libretexts.orgyoutube.com In the case of this compound, the addition of an electrophile (like H⁺ from HBr) to the double bond will generate a carbocation. The position of the positive charge will be influenced by the electronic effects of both the phenyl ring and the carboxylic acid group. The phenyl group can stabilize an adjacent carbocation through resonance, while the carboxylic acid group is electron-withdrawing. The addition of HBr would likely lead to the formation of 3-bromo-2-(2-fluorophenyl)propanoic acid, following Markovnikov's rule where the bromine atom adds to the more substituted carbon that can better stabilize the positive charge. libretexts.orglibretexts.org

| Reaction Type | Reactant | Reagent | Plausible Product |

| Hydrohalogenation | This compound | HBr | 3-Bromo-2-(2-fluorophenyl)propanoic acid |

| Halogenation | This compound | Br₂ | 2,3-Dibromo-2-(2-fluorophenyl)propanoic acid |

Cycloaddition Reactions (e.g., [2+1] Cycloadditions)

While specific examples of [2+1] cycloaddition reactions involving this compound are not extensively documented in readily available literature, the reactivity of the acrylic acid moiety suggests its potential to participate in such transformations. In a general sense, the electron-deficient nature of the double bond, influenced by the adjacent carboxylic acid and the electron-withdrawing 2-fluorophenyl group, would make it a suitable candidate for reactions with carbenes or carbenoids to form cyclopropane (B1198618) derivatives. The stereochemical outcome of such reactions would be of significant interest, potentially leading to the formation of novel and complex molecular architectures.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. masterorganicchemistry.comorganic-chemistry.org This family of reactions includes ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). masterorganicchemistry.comorganic-chemistry.org

Given the presence of a terminal double bond, this compound is a potential substrate for cross-metathesis reactions. masterorganicchemistry.com In a CM reaction, it could be coupled with another olefin to generate a new, more complex unsaturated carboxylic acid. The success and efficiency of such a transformation would depend on the choice of catalyst and reaction conditions, as the catalyst must be tolerant of the carboxylic acid functionality. harvard.edu Modern Grubbs-type ruthenium catalysts are known for their high functional group tolerance, making them promising candidates for this purpose. masterorganicchemistry.comharvard.edu

The general mechanism for olefin metathesis, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal alkylidene catalyst and the olefin substrate. libretexts.org This intermediate then undergoes a retro-[2+2] cycloaddition to yield a new metal alkylidene and the desired olefin product. libretexts.org

| Metathesis Reaction Type | Description | Potential Application to this compound |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic olefin and a small volatile olefin (e.g., ethylene). masterorganicchemistry.com | Not directly applicable unless the molecule is further functionalized to contain a second alkene group. |

| Cross-Metathesis (CM) | Intermolecular reaction between two different olefins to create new olefin products. masterorganicchemistry.com | Can be used to couple this compound with other alkenes to synthesize more complex unsaturated carboxylic acids. |

| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of cyclic olefins driven by the relief of ring strain. organic-chemistry.org | Not applicable as this compound is an acyclic monomer. |

Reactivity of the 2-Fluorophenyl Moiety

The fluorine atom on the phenyl ring significantly influences its reactivity in various aromatic substitution reactions.

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reactivity and regioselectivity of this substitution are governed by the nature of the substituents already present on the ring. wikipedia.org

The fluorine atom in this compound exerts two opposing effects:

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. This deactivates the ring towards electrophilic attack, making it less reactive than benzene. youtube.com

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic pi system, increasing electron density, particularly at the ortho and para positions. quora.com

While halogens are generally considered deactivating groups, they are ortho, para-directing. wikipedia.org Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile would be directed to the positions ortho and para to the fluorine atom (C4 and C6). However, the presence of the prop-2-enoic acid group, which is also electron-withdrawing and meta-directing, will further influence the substitution pattern. The interplay of these directing effects can lead to complex product mixtures, and the precise outcome will depend on the specific reaction conditions and the nature of the electrophile. It's important to note that direct fluorination of aromatic rings is often problematic due to the high reactivity of fluorine, making other methods for introducing fluorine more practical. libretexts.org

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca

Fluorine is recognized as an effective DMG. researchgate.net The lone pairs on the fluorine atom can coordinate to the lithium atom of an organolithium base (e.g., n-butyllithium), facilitating the removal of a proton from the ortho position (C3 in this case). The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. The carboxylic acid group in this compound would need to be protected prior to a DoM reaction, as it would be readily deprotonated by the strong organolithium base.

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. imperial.ac.uksolubilityofthings.com For the 2-fluorophenyl moiety of this compound, several FGIs could be envisaged, often following initial functionalization via methods like DoM or electrophilic substitution.

For instance, a nitro group introduced onto the ring could be reduced to an amino group, which can then undergo a variety of further transformations, such as diazotization followed by Sandmeyer reactions to introduce a range of other substituents. youtube.com Similarly, a bromo-substituted derivative, such as 3-(3-bromo-2-fluorophenyl)prop-2-enoic acid, could undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The conversion of a hydroxyl group to a halide or a sulfonate ester is another common FGI that can activate the position for subsequent nucleophilic substitution. vanderbilt.eduub.edu

| Initial Functional Group | Reagents/Conditions for Interconversion | Resulting Functional Group | Potential Subsequent Reactions |

|---|---|---|---|

| -NO2 | Sn, HCl or H2, Pd/C youtube.com | -NH2 | Diazotization (NaNO2, HCl), Sandmeyer reactions (CuX) |

| -Br | Pd(0) catalyst, boronic acid (Suzuki), alkene (Heck), alkyne (Sonogashira) | -Aryl, -Alkenyl, -Alkynyl | Further functionalization of the newly introduced group. |

| -OH | SOCl2, PBr3, or TsCl, pyridine vanderbilt.eduub.edu | -Cl, -Br, -OTs | Nucleophilic substitution reactions. |

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies specifically on reactions involving this compound are not widely reported. However, the mechanisms of the individual reactive moieties are well-established.

Reactions at the acrylic acid double bond, such as cycloadditions or Michael additions, would proceed through mechanisms typical for electron-deficient alkenes. The stereochemical course of these reactions would be influenced by the steric bulk of the 2-fluorophenyl group.

Mechanistic investigations of electrophilic aromatic substitution on the 2-fluorophenyl ring would focus on the stability of the intermediate carbocation (the sigma complex or benzenium ion). libretexts.org The fluorine atom's ability to stabilize the positive charge at the ortho and para positions through resonance would be a key factor in determining the regioselectivity. libretexts.org

For directed ortho metalation, mechanistic studies would likely involve computational modeling and spectroscopic analysis to understand the nature of the coordination between the fluorine atom and the organolithium reagent, as well as the kinetics of the deprotonation step. nih.govacs.org The transition state of this process would be of particular interest.

Reaction Pathway Elucidation

The elucidation of reaction pathways is fundamental to understanding the chemical transformations of this compound. The electronic properties of the fluorine substituent, being highly electronegative, play a crucial role in directing the course of reactions. This influence is particularly evident in addition reactions across the double bond and in transformations involving the carboxylic acid group.

Currently, detailed experimental or computational studies specifically outlining the reaction pathways for this compound are not extensively available in the public domain. However, based on the principles of physical organic chemistry, several potential pathways can be hypothesized for its reactions. For instance, in electrophilic addition reactions, the fluorine atom's electron-withdrawing nature would be expected to deactivate the phenyl ring towards electrophilic attack, while also influencing the regioselectivity of addition to the acrylic double bond.

Transition State Analysis

The transition state is a fleeting, high-energy configuration that molecules pass through during a chemical reaction, and its analysis provides deep insights into the reaction mechanism and rate. For reactions involving this compound, computational chemistry would be the primary tool for modeling these transient structures.

As with reaction pathways, specific transition state analyses for reactions of this compound are not prominently featured in existing literature. Theoretical calculations, such as those employing density functional theory (DFT), would be necessary to map the potential energy surface of its reactions. Such analyses would reveal the geometry and energy of the transition states, clarifying whether a reaction proceeds through a concerted mechanism or a stepwise process involving intermediates. The fluorine substituent would be a key factor in these calculations, affecting the stability of any charged intermediates or the polarization of bonds within the transition state structure.

Kinetic Isotope Effects and Stereochemical Outcomes

Kinetic isotope effects (KIEs) and stereochemical outcomes are powerful experimental probes into reaction mechanisms. The KIE, which is the change in reaction rate upon isotopic substitution, can reveal whether a particular bond is broken or formed in the rate-determining step. wikipedia.org Stereochemical analysis, on the other hand, determines the three-dimensional arrangement of atoms in the products, providing clues about the geometry of the reaction's transition state. wikipedia.org

There is a lack of published data on the kinetic isotope effects and specific stereochemical outcomes for reactions of this compound. To illustrate the principles, one could consider hypothetical scenarios. For example, in a hypothetical addition reaction to the double bond, the stereochemical outcome could be either syn or anti addition, depending on the reaction mechanism. A concerted addition would likely lead to a specific stereochemical outcome, whereas a stepwise mechanism involving a freely rotating intermediate might result in a mixture of stereoisomers.

Similarly, KIE studies could be designed to probe specific mechanistic questions. For instance, deuterating the vinylic protons could help determine the extent of C-H bond breaking in the transition state of certain addition or oxidation reactions.

| Hypothetical Reaction | Potential Stereochemical Outcome | Potential KIE Observation |

| Catalytic Hydrogenation | Syn-addition of H₂ | A secondary KIE might be observed if C-H bond formation is part of the rate-determining step. |

| Halogenation | Anti-addition via a halonium ion intermediate | A small secondary KIE might be expected. |

| Epoxidation | Syn-addition of oxygen | A primary KIE would not be expected unless a C-H bond is directly involved in the rate-determining step. |

It is important to emphasize that the information in the table above is based on general principles of organic reaction mechanisms and does not represent experimental data for this compound.

Derivatives and Analogues of 2 2 Fluorophenyl Prop 2 Enoic Acid: Synthesis and Chemical Characteristics

Synthesis and Properties of Alpha-Substituted and Beta-Substituted Derivatives

Modifications to the carbon backbone of the prop-2-enoic acid moiety, specifically at the alpha (α) and beta (β) positions, significantly influence the molecule's steric and electronic profile.

The introduction of alkyl or aryl groups at the α- or β-positions of the propenoic acid chain is a key strategy for creating structural analogues. One common route for preparing 2-arylpropanoic acids involves the oxidative aryl migration in (β-aryl-β-hydroxy)alkyl phenyl selenides. rsc.org This process, typically using an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA), can yield methyl 2-arylpropanoates or the corresponding carboxylic acids directly, depending on the solvent used. rsc.org

For instance, introducing a methyl group at the β-position results in 2-(2-fluorophenyl)but-2-enoic acid. nih.gov The synthesis of such derivatives can be achieved through various condensation reactions. Industrial-scale processes have been developed for similar 2-methyl-2'-phenylpropionic acid derivatives, highlighting the feasibility of these modifications. google.com These syntheses may involve novel intermediate compounds that simplify the process and improve yields. google.com

The table below illustrates examples of such derivatives.

| Substitution Position | Substituent Group | Resulting Compound Name |

| α-position | Methyl | 2-(2-Fluorophenyl)-2-methylprop-2-enoic acid |

| β-position | Methyl | 2-(2-Fluorophenyl)but-2-enoic acid |

| β-position | Phenyl | 2-(2-Fluorophenyl)-3-phenylprop-2-enoic acid |

These substitutions impact the geometry of the double bond and the acidity of the carboxyl group due to steric hindrance and inductive effects.

Further halogenation of the 2-(2-fluorophenyl)prop-2-enoic acid structure, either on the phenyl ring or the acrylic acid chain, produces another class of important analogues. The presence of additional halogens can significantly alter the electronic distribution within the molecule. The synthesis of compounds with multiple halogen substitutions on the aromatic ring, such as 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone, demonstrates that the fluorophenyl ring can be further functionalized. mdpi.com

Methods for introducing additional halogens typically involve electrophilic aromatic substitution on the 2-fluorophenyl ring or by starting the synthesis with a pre-halogenated precursor. For example, reacting 2-fluorotoluene (B1218778) with chlorine or bromine in the presence of a Lewis acid catalyst could introduce a halogen at positions ortho or para to the fluorine atom, which could then be carried through the synthetic sequence to the final acrylic acid.

The table below shows potential halogenated analogues.

| Additional Halogen(s) | Position of Additional Halogen(s) | Resulting Compound Name |

| Chlorine | C4 of Phenyl Ring | 2-(4-Chloro-2-fluorophenyl)prop-2-enoic acid |

| Bromine | C5 of Phenyl Ring | 2-(5-Bromo-2-fluorophenyl)prop-2-enoic acid |

| Fluorine | α-position of Alkene | 2-Fluoro-3-(2-fluorophenyl)prop-2-enoic acid |

| Difluoro | Ethoxymethyl group | 2-(2,2-Difluoroethoxymethyl)prop-2-enoic acid nih.gov |

These modifications primarily influence the acidity (pKa) of the carboxylic acid and the reactivity of the aromatic ring.

Functionalization of the Carboxylic Acid Group in Derivatives

The carboxylic acid group is a primary site for chemical functionalization, allowing for the creation of esters, amides, and more complex heterocyclic structures.

Ester and amide derivatives are commonly synthesized to modify the polarity, solubility, and metabolic stability of carboxylic acids. google.com Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to an acyl chloride followed by reaction with an alcohol.

Amide synthesis often follows a two-step process where the carboxylic acid is first converted to a more reactive intermediate, such as a methyl ester. google.com This ester is then reacted with an amine, such as tris(hydroxymethyl)methanamine, in a solvent like DMSO to yield the desired amide. google.com This method is employed to create prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs) to mask the acidic group. google.com The synthesis of amide derivatives from the related acrylopimaric acid has also been reported, showing this to be a versatile transformation. researchgate.net

| Derivative Type | Reactant | Functional Group | Example Compound Name |

| Ester | Methanol (B129727) | -COOCH₃ | Methyl 2-(2-fluorophenyl)prop-2-enoate |

| Ester | Ethanol | -COOCH₂CH₃ | Ethyl 2-(2-fluorophenyl)prop-2-enoate |

| Amide | Ammonia | -CONH₂ | 2-(2-Fluorophenyl)prop-2-enamide |

| Amide | Aniline | -CONHPh | N-Phenyl-2-(2-fluorophenyl)prop-2-enamide |

The α,β-unsaturated carboxylic acid motif is a valuable building block in heterocyclic synthesis. researchgate.netresearchgate.net The electrophilic nature of the β-carbon makes it susceptible to conjugate addition by various nucleophiles. This reactivity can be exploited to construct a wide range of heterocyclic systems. For example, related β-aroyl acrylic acids react with nucleophiles like 2-amino-1,3,4-thiadiazole (B1665364) derivatives to form adducts that serve as key intermediates for synthesizing pyridazine, furanone, and oxazine (B8389632) heterocycles. researchgate.net

Another synthetic route involves the reaction of 2-amino-4-arylthiazoles with chloroacetyl chloride and subsequently with potassium thiocyanate (B1210189) to afford 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones. mdpi.com These thiazolidinone structures can be further condensed with aromatic aldehydes to create more complex, multi-ring heterocyclic systems. mdpi.com While spiroannulations are a known synthetic strategy, specific examples starting directly from this compound are less commonly detailed but represent a potential avenue for creating structurally complex and rigid analogues.

Modulation of Chemical Properties through Structural Variation

The structural modifications detailed above directly modulate the chemical properties of the parent compound.

Electronic Effects: Introducing additional electron-withdrawing groups, such as halogens, onto the phenyl ring increases the acidity of the carboxylic acid proton by stabilizing the conjugate base through inductive effects. Conversely, electron-donating alkyl groups may slightly decrease the acidity.

Steric Effects: The introduction of bulky alkyl or aryl groups at the α- or β-positions can sterically hinder the approach of reactants to the double bond or the carboxylic acid group, thereby influencing reaction rates and equilibria.

Reactivity: Converting the carboxylic acid to an ester or amide removes the acidic proton and changes the primary site of nucleophilic attack from the carbonyl carbon of the acid to the carbonyl carbon of the ester or amide. This functionalization is critical in prodrug design, as enzymes like esterases and amidases are required to hydrolyze these groups in vivo. google.com

Conformation and Rigidity: Incorporating the prop-2-enoic acid backbone into a heterocyclic or spirocyclic system drastically reduces the conformational flexibility of the molecule. This rigidification can have profound effects on how the molecule interacts with biological targets or crystal-packs in the solid state. The synthesis of fused heterocyclic ring systems from related structures has been shown to be an effective strategy in drug design. nih.gov

Electronic Effects of Substituents on Reactivity

The reactivity of derivatives of this compound is governed by the electronic effects of substituents, which are broadly classified into resonance and inductive effects. lasalle.edu Resonance effects involve the delocalization of electrons through the π-system, while inductive effects are transmitted through the sigma (σ) bonds and arise from differences in electronegativity. lasalle.eduucsb.edu These effects modify the electron density of both the aromatic ring and the acrylic acid moiety, thereby influencing the molecule's susceptibility to chemical reactions.

Substituents can be categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lasalle.edu EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density of the aromatic ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles. lasalle.edu This increased electron density is most pronounced at the ortho and para positions, directing electrophilic substitution to these sites. lasalle.edulibretexts.org Conversely, EWGs, like nitro (-NO₂) or carbonyl (-C=O) groups, decrease the ring's electron density via resonance and/or inductive effects, deactivating it towards electrophilic attack. lasalle.eduopenstax.org These groups generally direct incoming electrophiles to the meta position. libretexts.org

The acrylic acid group itself is an electron-withdrawing group, which deactivates the phenyl ring. The reactivity of the carbonyl carbon within the carboxylic acid is also sensitive to substituent effects. While traditionally it was thought that EWGs increase the electrophilicity of the carbonyl carbon, some studies suggest they may actually decrease it by altering resonance stabilization within the carbonyl group itself. researchgate.net

The following table summarizes the electronic effects of various substituents on an aromatic ring:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence |

| -NH₂ (Amino) | Withdrawing | Donating (Strong) | Activating | Ortho, Para |

| -OH (Hydroxyl) | Withdrawing | Donating (Strong) | Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Withdrawing | Donating (Strong) | Activating | Ortho, Para |

| -CH₃ (Alkyl) | Donating | None | Activating | Ortho, Para |

| -F, -Cl, -Br, -I (Halogens) | Withdrawing (Strong) | Donating (Weak) | Deactivating | Ortho, Para |

| -COOH (Carboxylic Acid) | Withdrawing | Withdrawing | Deactivating | Meta |

| -CN (Cyano) | Withdrawing | Withdrawing | Deactivating | Meta |

| -NO₂ (Nitro) | Withdrawing | Withdrawing | Deactivating | Meta |

Steric Hindrance and Conformational Preferences

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. lasalle.edu In derivatives of this compound, the size and position of substituents can significantly influence reaction rates and the distribution of products by physically blocking the approach of a reagent to a particular site. lasalle.edu

The ortho-fluoro substituent in the parent compound introduces a degree of steric strain that affects the molecule's preferred conformation. Specifically, it can influence the dihedral angle between the plane of the phenyl ring and the plane of the prop-2-enoic acid group. This twisting can, in turn, alter the extent of π-orbital overlap between the ring and the acrylic acid moiety, thereby modulating the electronic effects discussed previously.

When additional substituents are introduced onto the phenyl ring, particularly at positions adjacent to the prop-2-enoic acid group (the other ortho position), steric hindrance becomes more pronounced. For instance, increasing the size of a substituent on the ring can block access to the ortho positions for an incoming electrophile, leading to a higher yield of the para-substituted product. lasalle.edu This effect is a critical consideration in the regioselective synthesis of polysubstituted derivatives.

The conformation of the acrylic acid chain can also be influenced by substituents. The presence of bulky groups could favor one geometric isomer (E/Z) over another or restrict rotation around single bonds, locking the molecule into a specific conformation. These conformational preferences are critical as they can dictate the molecule's ability to interact with other molecules, such as enzymes or receptors, in a biological context.

The relative steric bulk of common functional groups is an important factor in predicting these effects.

| Substituent | van der Waals Radius (Å) (Approx.) | Relative Steric Bulk | Potential Impact |

| -H | 1.20 | Very Low | Minimal steric hindrance |

| -F | 1.47 | Low | Minor steric hindrance, can influence conformation |

| -OH | 1.52 | Low | Can form hydrogen bonds, influencing conformation |

| -CH₃ | 2.00 | Medium | Can hinder rotation and block adjacent sites |

| -Cl | 1.75 | Medium | Significant steric influence on ortho-positions |

| -Br | 1.85 | High | Strong steric hindrance |

| -NO₂ | ~2.40 (group) | High | Can significantly block adjacent positions |

| -C(CH₃)₃ | ~3.00 (group) | Very High | Major steric hindrance, severely restricts access to ortho-positions |

Advanced Spectroscopic and Analytical Methodologies for 2 2 Fluorophenyl Prop 2 Enoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-(2-Fluorophenyl)prop-2-enoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the carboxylic acid proton, the vinylic (alkene) protons, and the aromatic protons of the fluorophenyl group. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm) due to its acidic nature and hydrogen bonding. The two vinylic protons are diastereotopic and are expected to appear as two distinct singlets or narrow doublets (due to geminal coupling, ²JHH) in the range of δ 5.5-6.5 ppm. The four protons on the 2-fluorophenyl ring will exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm) due to proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the carboxylic acid is typically observed in the δ 165-175 ppm region. The carbons of the C=C double bond will resonate between δ 120-145 ppm. The carbons of the 2-fluorophenyl ring will appear in the aromatic region (δ 115-165 ppm), with their chemical shifts and splitting patterns influenced by the direct attachment and through-space coupling of the highly electronegative fluorine atom.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH | > 10 | broad singlet | Exchangeable with D₂O |

| Vinylic H (a) | 6.0 - 6.5 | singlet / narrow doublet | |

| Vinylic H (b) | 5.5 - 6.0 | singlet / narrow doublet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O | 165 - 175 | Carbonyl carbon |

| C(α) of alkene | 135 - 145 | Carbon attached to the phenyl ring |

| C(β) of alkene | 125 - 135 | CH₂ carbon |

| C-F | 158 - 163 | Aromatic carbon directly bonded to fluorine (large ¹JCF coupling) |

| Aromatic C-H | 115 - 135 | Chemical shifts influenced by fluorine substituent |

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used specifically to analyze the environment of fluorine atoms within a molecule. magritek.com Since ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for fluorinated compounds. magritek.comhuji.ac.il

For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the phenyl ring. The exact chemical shift depends on the solvent and standard used but is characteristic of an aryl fluoride. Crucially, this signal would be split into a complex multiplet due to coupling with the adjacent aromatic protons, particularly the proton in the ortho position (H-3) and the meta position (H-6). Analysis of these coupling constants (J-values) can help confirm the substitution pattern on the aromatic ring. huji.ac.il

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides information about the chemical environments of individual nuclei, 2D NMR experiments reveal how these nuclei are connected through chemical bonds, which is essential for unambiguous structural assignment. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons on the fluorophenyl ring, helping to trace the connectivity around the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). nih.gov It is invaluable for assigning the carbon signals corresponding to protonated carbons. An HSQC spectrum would show cross-peaks linking the vinylic proton signals to their corresponding vinylic carbon signals and each aromatic proton signal to its respective aromatic carbon signal. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com This is arguably the most powerful tool for piecing together the molecular skeleton, especially for connecting quaternary carbons (carbons with no attached protons) to the rest of the structure.

Key Expected HMBC Correlations:

| Proton(s) | Correlated Carbon(s) | Information Gained |

|---|---|---|

| Vinylic Protons | Carbonyl (C=O), Aromatic C1 & C2 | Confirms the connection of the acrylic acid moiety to the phenyl ring. |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding. researchgate.net

Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its constituent functional groups. The region from ~1500 to 400 cm⁻¹ is known as the fingerprint region, which is unique for every molecule and allows for its definitive identification. docbrown.info

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 2500 - 3300 | Very broad band due to hydrogen bonding. docbrown.info |

| Carbonyl (C=O) | C=O stretch | 1680 - 1720 | Strong absorption in IR. Position is sensitive to conjugation and hydrogen bonding. |

| Alkene (C=C) | C=C stretch | 1620 - 1650 | Medium to weak absorption. |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Multiple bands of varying intensity. |

Hydrogen Bonding Network Analysis

Like most carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds in the solid state and in concentrated solutions, leading to the formation of a cyclic dimer structure. This dimerization has a profound and characteristic effect on its vibrational spectrum. docbrown.info

The most notable feature in the IR spectrum is the extremely broad O-H stretching vibration that appears between 2500 and 3300 cm⁻¹. docbrown.info This broadening is a direct consequence of the strong hydrogen bonding within the dimer. Furthermore, the C=O stretching frequency is shifted to a lower wavenumber (e.g., ~1700 cm⁻¹) compared to a non-hydrogen-bonded (monomeric) carbonyl group (which would appear closer to 1760 cm⁻¹). This shift occurs because the hydrogen bond withdraws electron density from the C=O bond, weakening it slightly. Low-frequency Raman spectroscopy can also provide insight into the lattice vibrations of the crystal structure, which are governed by these strong intermolecular forces. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(2-Fluorophenyl)prop-2-enoic acid |

| 2-Phenylpropionic acid |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry, in particular, provides highly accurate mass measurements, enabling the unequivocal determination of a molecule's elemental formula.

The nominal molecular weight of this compound (C9H7FO2) is 166.15 g/mol . In a typical mass spectrometry experiment using electron ionization (EI), the molecule is expected to generate a molecular ion peak (M+) at m/z 166. Subsequent fragmentation of this molecular ion provides valuable structural information.

While a specific mass spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on the analysis of structurally similar compounds, such as cinnamic acid and its derivatives. charite.denist.govmassbank.eu The fragmentation is likely to proceed through the following pathways:

Loss of a carboxyl group (-COOH): This would result in a fragment ion at m/z 121.

Decarboxylation (-CO2): The loss of carbon dioxide would lead to a fragment at m/z 122.

Cleavage of the propenoic acid chain: This could lead to various smaller fragments, including the fluorophenyl cation at m/z 95.

High-resolution mass spectrometry would allow for the precise mass determination of the molecular ion and its fragments, confirming the elemental composition of each. For instance, the exact mass of the [M+H]+ ion would be measured to distinguish it from other ions with the same nominal mass.

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Description |

| [C9H7FO2]+ | 166 | Molecular Ion (M+) |

| [C8H6F]+ | 121 | Loss of -COOH |

| [C8H7FO]+ | 138 | Rearrangement and loss of CO |

| [C6H4F]+ | 95 | Fluorophenyl cation |

This table is based on predicted fragmentation patterns and requires experimental verification.

The interpretation of the isotopic pattern in the mass spectrum further corroborates the elemental composition of the molecule. Fluorine is a monoisotopic element, meaning it has only one naturally occurring stable isotope, 19F. wikipedia.org This simplifies the isotopic pattern of fluorine-containing compounds as there are no M+1 peaks resulting from heavy isotopes of fluorine. nih.govacs.org

The isotopic pattern of this compound will, therefore, be primarily dictated by the natural abundance of the stable isotopes of carbon (¹³C) and oxygen (¹⁸O). The presence of nine carbon atoms and two oxygen atoms will result in a predictable M+1 peak with a relative intensity of approximately 9.9% compared to the monoisotopic M+ peak. The M+2 peak will have a much lower intensity. This distinct pattern, especially the absence of a contribution from other halogens like chlorine or bromine which have significant M+2 isotopes, aids in the confirmation of the elemental formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid. rigaku.comuwaterloo.cayoutube.com It provides precise information about bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice.

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound is required. springernature.com Once a suitable crystal is obtained and mounted on a diffractometer, it is irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

While the specific crystal structure of this compound has not been reported, the expected conformation can be inferred from related structures. The molecule is likely to be nearly planar, with the phenyl ring and the propenoic acid group being roughly coplanar to maximize conjugation. The presence of the fluorine atom at the ortho position of the phenyl ring may induce some steric strain, potentially causing a slight twist in the molecule. Single crystal X-ray diffraction would precisely determine the dihedral angle between the phenyl ring and the acrylic acid moiety. researchgate.net

For chiral molecules, single crystal X-ray diffraction can be used to determine the absolute configuration. springernature.com However, this compound is not chiral.

The crystal packing of this compound is expected to be dominated by hydrogen bonding between the carboxylic acid groups of adjacent molecules. mdpi.com Carboxylic acids typically form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of O-H···O hydrogen bonds. inl.gov

Table 2: Expected Crystallographic Data for this compound (Hypothetical)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | O-H···O hydrogen bonds (dimers), C-H···F, C-H···O, π-π stacking |

This table presents hypothetical data based on common observations for similar organic molecules and requires experimental validation.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction byproducts and for the accurate determination of its purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a particularly suitable technique for this purpose. pensoft.net

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., a C18 column) would be used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small amount of an acid such as formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group, would likely provide good peak shape and resolution.

The purity of the sample can be assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A diode-array detector (DAD) or a UV-Vis detector would be suitable for detection, as the aromatic ring and the conjugated system of the propenoic acid moiety will absorb UV light. For higher sensitivity and selectivity, an HPLC system can be coupled to a mass spectrometer (LC-MS).

Table 3: Exemplary RP-HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | e.g., 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or DAD |

| Injection Volume | 10 µL |

These conditions are illustrative and would require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is crucial for its quantification and purity assessment.

Detailed Research Findings:

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally similar fluorinated and non-fluorinated arylpropionic and phenylpropenoic acids provide a strong basis for its analysis. chromatographyonline.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov

For instance, the analysis of other fluorinated aromatic compounds often employs C8 or C18 stationary phases. chromatographyonline.com The unique electronic properties of the fluorine atom can lead to different interactions with the stationary phase compared to non-fluorinated analogs, sometimes resulting in enhanced selectivity. chromatographyonline.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, often acidified with formic acid, acetic acid, or phosphoric acid to suppress the ionization of the carboxylic acid group and ensure good peak shape. sielc.comsielc.comcabidigitallibrary.org

The separation of various phenolic acids, which share the phenylpropenoic acid scaffold, has been successfully achieved using C18 columns with gradient elution. cabidigitallibrary.org A simple isocratic method for cinnamic acid, a non-fluorinated analog, utilizes a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For fluorinated carboxylic acids, derivatization with a fluorescent tag followed by fluorescence detection can be employed to enhance sensitivity. nih.govresearchgate.net

Below is an interactive data table summarizing typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for analogous compounds.

Table 1: Representative HPLC Parameters for the Analysis of Arylpropionic and Phenylpropenoic Acids

| Parameter | Condition | Rationale/Comment | Reference |

|---|---|---|---|

| Stationary Phase | Reversed-Phase C18 or C8 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic acids. Fluorinated phenyl phases could offer alternative selectivity. | chromatographyonline.comcabidigitallibrary.org |

| Mobile Phase | Acetonitrile/Methanol and Acidified Water (e.g., with 0.1% Formic or Phosphoric Acid) | Organic solvent controls retention, while the acidic buffer suppresses ionization of the analyte. | sielc.comsielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic is simpler for single analyte quantification, while gradient is better for separating mixtures with varying polarities. | cabidigitallibrary.orgdrexel.edu |

| Flow Rate | 0.8 - 1.5 mL/min | Typical flow rate for analytical scale columns to ensure good efficiency and reasonable analysis time. | cabidigitallibrary.orgresearchgate.net |

| Column Temperature | 25 - 30 °C | Controlled temperature ensures reproducible retention times. | cabidigitallibrary.org |

| Detection | UV-Vis (e.g., 230-280 nm) or Fluorescence (after derivatization) | The aromatic ring provides strong UV absorbance. Fluorescence detection offers higher sensitivity. | nih.govresearchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Carboxylic acids like this compound are generally not suitable for direct GC analysis due to their low volatility and tendency to adsorb onto the stationary phase, leading to poor peak shape and low sensitivity. nsf.gov Therefore, derivatization to a more volatile ester form is a common prerequisite. lu.se

Detailed Research Findings:

The standard approach involves converting the carboxylic acid to its corresponding ester, typically a methyl or ethyl ester, which is more volatile and less polar. lu.se This can be achieved through various derivatization reactions, for instance, by using methanolic HCl. lu.se The analysis of volatile fatty acids and other phenylpropanoid derivatives by GC-MS is a well-established technique. nih.govvfu.cz

For the analysis of the resulting volatile derivative, a mid-polarity capillary column, such as one coated with a polyethylene (B3416737) glycol (PEG) based stationary phase or a cyanopropyl-modified polydimethylsiloxane, is often employed. nsf.gov Flame Ionization Detection (FID) is a common choice for quantification due to its wide linear range and good sensitivity for organic compounds. For identification purposes, Mass Spectrometry (MS) is invaluable as it provides structural information based on the fragmentation pattern of the analyte. nih.gov

The following interactive data table outlines a general GC methodology for the analysis of this compound after derivatization.

Table 2: General GC Parameters for the Analysis of Derivatized this compound

| Parameter | Condition | Rationale/Comment | Reference |

|---|---|---|---|

| Derivatization | Esterification (e.g., with methanolic HCl) | Increases volatility and thermal stability for GC analysis. | lu.se |

| Stationary Phase | Mid-polarity (e.g., Polyethylene Glycol - FFAP, or Cyanopropyl-PDMS) | Provides good separation for moderately polar esters. | nsf.gov |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas for transporting the analyte through the column. | nsf.gov |

| Inlet Temperature | ~250 °C | Ensures rapid volatilization of the sample. | nsf.gov |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 250 °C) | Optimized to achieve good separation of the analyte from other components. | lu.se |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for quantification, MS for identification and structural confirmation. | nsf.govnih.gov |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center, the separation and quantification of its enantiomers are of significant importance, particularly in pharmaceutical contexts where enantiomers can exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.us

Detailed Research Findings:

The enantiomeric resolution of profens, which are structurally analogous to this compound, is well-documented. drexel.eduresearchgate.netresearchgate.netnih.gov Chiral Stationary Phases (CSPs) are key to these separations. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., Chiralpak® AD, Chiralcel® OJ), are particularly effective for the resolution of arylpropionic acids. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.

The mobile phase composition, including the type of organic modifier (e.g., hexane/isopropanol for normal phase, or acetonitrile/methanol with a buffer for reversed-phase) and additives (e.g., acetic or trifluoroacetic acid), plays a critical role in achieving good enantioseparation. researchgate.netresearchgate.netnih.gov For flurbiprofen, a fluorinated profen, successful enantioseparation has been achieved on a vancomycin-based CSP in reversed-phase mode. nih.gov Supercritical Fluid Chromatography (SFC) with chiral columns is also a powerful technique for preparative chiral separations. researchgate.net

The interactive data table below summarizes typical conditions for the chiral separation of profens, which can be adapted for this compound.

Table 3: Representative Chiral HPLC/SFC Parameters for Enantiomeric Excess Determination

| Parameter | Condition | Rationale/Comment | Reference |

|---|---|---|---|

| Stationary Phase | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) or Glycopeptide-based CSP (e.g., Vancomycin) | Provides enantioselective interactions for the resolution of arylpropionic acids. | researchgate.netnih.gov |

| Mobile Phase (HPLC) | Normal Phase: Hexane/Isopropanol with acidic modifier (e.g., TFA). Reversed Phase: Acetonitrile/Methanol with aqueous buffer. | The choice of mobile phase depends on the CSP and the analyte. | researchgate.netresearchgate.netnih.gov |

| Mobile Phase (SFC) | Supercritical CO2 with a modifier (e.g., Methanol) | Offers fast and efficient separations, especially for preparative scale. | researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC) | Typical analytical flow rates. | researchgate.net |

| Detection | UV-Vis (e.g., 230-280 nm) or Circular Dichroism (CD) | UV is standard. CD detection can provide additional information on the enantiomers. | heraldopenaccess.usuma.es |

| Enantiomeric Excess (ee) Calculation | ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100 | Calculated from the peak areas of the two enantiomers in the chromatogram. |

Computational and Theoretical Chemistry Studies of 2 2 Fluorophenyl Prop 2 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems. For 2-(2-fluorophenyl)prop-2-enoic acid, these methods can elucidate its electronic structure, geometry, and energetic properties, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and molecular geometry of organic molecules. This is due to its favorable balance of computational cost and accuracy. DFT calculations can predict various properties, such as optimized molecular geometries, vibrational frequencies, and electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. bohrium.comresearchgate.net

For molecules structurally related to this compound, such as other substituted acrylic acids, DFT has been successfully used to determine their geometric and electronic characteristics. ugent.benih.gov In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for a Substituted Acrylic Acid

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=C | 1.34 Å |

| C-C | 1.48 Å | |

| C=O | 1.22 Å | |

| C-O | 1.35 Å | |

| C-F | 1.36 Å | |

| Bond Angle | C=C-C | 122° |

| C-C=O | 125° | |

| C-C-O | 112° | |

| Dihedral Angle | C-C-C=C | ~180° (for planar conformer) |

| F-C-C=C | Variable (defines rotational isomers) |

Note: The values in this table are representative and derived from general computational studies of similar molecules. Specific values for this compound would require a dedicated computational study.

Ab Initio Methods for High-Accuracy Predictions

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high-accuracy predictions of molecular properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark to validate the results obtained from DFT calculations. They are particularly useful for calculating accurate reaction energies, activation barriers, and weak intermolecular interactions.

Basis Set and Functional Selection Effects on Computational Outcomes

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), provide more flexibility in describing the electron distribution and generally lead to more accurate results, albeit at a higher computational cost. rsc.org